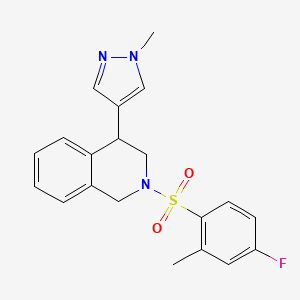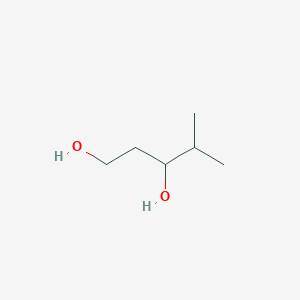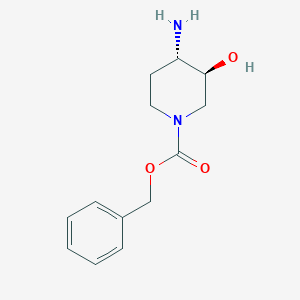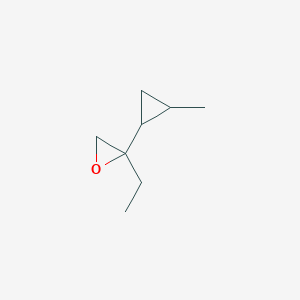![molecular formula C20H14ClF6N3O3 B2572719 [1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate CAS No. 318469-45-3](/img/structure/B2572719.png)
[1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate” is a complex organic compound. It contains a trifluoromethyl group, which is a functional group that has the formula -CF3 . The compound also contains a pyrazol group, which is a class of organic compounds with the formula C3H3N2H .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a pyrazol group, a trifluoromethyl group, and a phenoxy group . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds Synthesis
The chemistry of heterocyclic compounds, such as pyrazoles, is a vital area of study. Gomaa and Ali (2020) reviewed the synthesis and applications of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, highlighting their use as building blocks for various heterocyclic compounds including pyrazolo-imidazoles and spiropyridines. This work underscores the potential of pyrazole derivatives in synthesizing a wide range of heterocyclic compounds with potential applications in medicinal chemistry and material science Gomaa & Ali, 2020.
Anti-inflammatory and Antibacterial Agents
Trifluoromethylpyrazoles have garnered attention for their anti-inflammatory and antibacterial properties. Kaur, Kumar, and Gupta (2015) discussed the significance of the trifluoromethyl group, particularly on the 3- or 5-position of the pyrazole nucleus, in influencing the activity profile of compounds. Their review highlights the importance of trifluoromethylpyrazoles in developing novel anti-inflammatory and antibacterial agents, indicating the potential biomedical applications of such compounds Kaur, Kumar, & Gupta, 2015.
Environmental Impact and Degradation
The environmental occurrence and degradation of chlorophenol compounds, which may share structural similarities with the query compound, have been extensively studied. For example, Bedoux et al. (2012) reviewed the toxicity, occurrence, and degradation of triclosan and its by-products in the environment. They highlighted its widespread use and persistence in the environment, indicating the importance of understanding the environmental impact and degradation pathways of chlorinated compounds Bedoux et al., 2012.
Chemosensors Development
Roy (2021) reviewed the development of chemosensors based on 4-methyl-2,6-diformylphenol, demonstrating how such compounds can be used to detect metal ions and other analytes. This highlights the application potential of similar compounds in developing sensors for environmental monitoring and analytical chemistry Roy, 2021.
Eigenschaften
IUPAC Name |
[1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF6N3O3/c1-30-17(33-14-4-2-3-11(9-14)19(22,23)24)15(16(29-30)20(25,26)27)10-32-18(31)28-13-7-5-12(21)6-8-13/h2-9H,10H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNYSFSKEJWCDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)COC(=O)NC2=CC=C(C=C2)Cl)OC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF6N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(2-Chloropropanoyl)piperidin-2-yl]methyl 4-methylpiperidine-1-carboxylate](/img/structure/B2572638.png)
![3-{1-[2-(Benzyloxy)acetyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2572639.png)
![[3-(Trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B2572640.png)
![N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)-2,2-diphenylacetamide](/img/structure/B2572643.png)
![1-[(4-methoxyphenoxy)methyl]-N-methyl-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B2572644.png)
![2-chloro-N-[(5E)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2572645.png)






![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2572659.png)